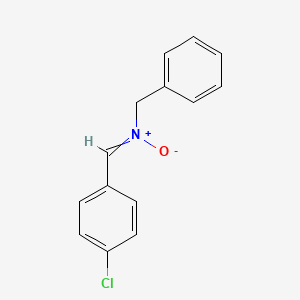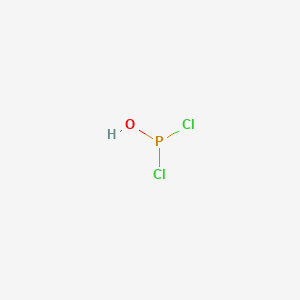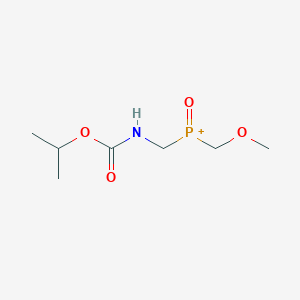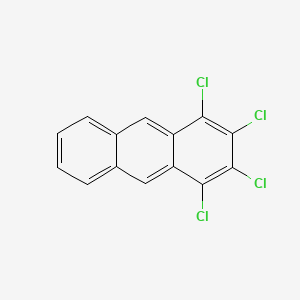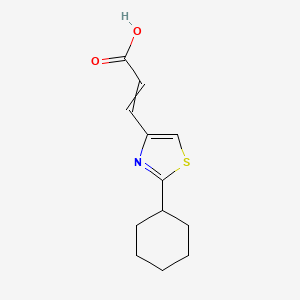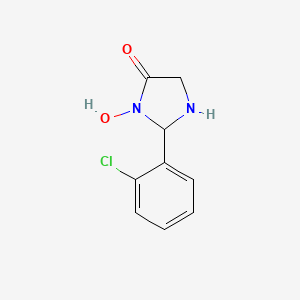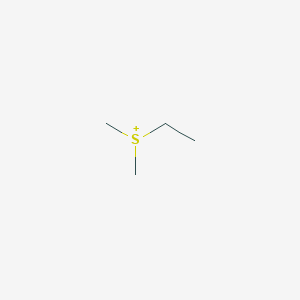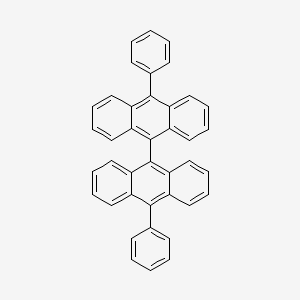
10,10'-Diphenyl-9,9'-bianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10’-Diphenyl-9,9’-bianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two anthracene units connected at the 9-position, each substituted with a phenyl group at the 10-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Diphenyl-9,9’-bianthracene typically involves the coupling of two anthracene units. One common method is the Ullmann coupling reaction, where 9-bromoanthracene is reacted with a copper catalyst in the presence of a phenylboronic acid to form the desired compound . The reaction conditions usually involve heating the reactants in a suitable solvent such as toluene or xylene under an inert atmosphere.
Industrial Production Methods
Industrial production of 10,10’-Diphenyl-9,9’-bianthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
10,10’-Diphenyl-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
10,10’-Diphenyl-9,9’-bianthracene has several scientific research applications:
Chemistry: Used as a model compound in photophysical studies and as a building block for more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 10,10’-Diphenyl-9,9’-bianthracene in photophysical applications involves the absorption of light, leading to an excited singlet state. This excited state can undergo intersystem crossing to form a triplet state, which can then participate in various photochemical reactions. The compound’s unique structure allows for efficient energy transfer and photon upconversion processes .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the direct connection between two anthracene units.
10,10’-Dibromo-9,9’-bianthracene: A halogenated derivative used as a precursor for further functionalization.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Contains naphthalene units instead of phenyl groups.
Uniqueness
10,10’-Diphenyl-9,9’-bianthracene is unique due to its ability to form stable excited states and participate in efficient energy transfer processes. Its structural rigidity and extended conjugation make it an excellent candidate for photophysical studies and optoelectronic applications .
特性
CAS番号 |
23102-67-2 |
|---|---|
分子式 |
C40H26 |
分子量 |
506.6 g/mol |
IUPAC名 |
9-phenyl-10-(10-phenylanthracen-9-yl)anthracene |
InChI |
InChI=1S/C40H26/c1-3-15-27(16-4-1)37-29-19-7-11-23-33(29)39(34-24-12-8-20-30(34)37)40-35-25-13-9-21-31(35)38(28-17-5-2-6-18-28)32-22-10-14-26-36(32)40/h1-26H |
InChIキー |
NBYGJKGEGNTQBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


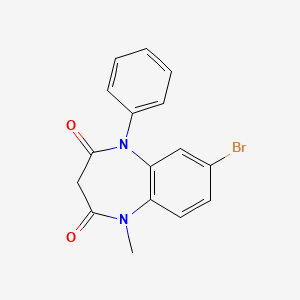
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
